molecular formula C20H18N6O4S2 B3291554 N-[2-(6-{[(3-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE CAS No. 872997-11-0

N-[2-(6-{[(3-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE

Cat. No.: B3291554
CAS No.: 872997-11-0
M. Wt: 470.5 g/mol
InChI Key: CSXTZLBYZGZUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-{[(3-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE is a synthetic sulfonamide derivative containing a [1,2,4]triazolo[4,3-b]pyridazine core. The compound features a 3-nitrobenzylsulfanyl substituent at position 6 of the triazolopyridazine ring and a benzenesulfonamide group linked via an ethyl chain at position 2. Such modifications are often employed to optimize pharmacokinetic properties, such as solubility and metabolic stability, while enhancing target binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

N-[2-[6-[(3-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4S2/c27-26(28)16-6-4-5-15(13-16)14-31-20-10-9-18-22-23-19(25(18)24-20)11-12-21-32(29,30)17-7-2-1-3-8-17/h1-10,13,21H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXTZLBYZGZUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-{[(3-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the triazolopyridazine core. One common method involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides in the presence of solvents like ethanol, toluene, or butanol . The choice of solvent can significantly impact the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-{[(3-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the sulfonamide moiety.

Scientific Research Applications

N-[2-(6-{[(3-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(6-{[(3-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on their heterocyclic cores, substituents, and functional groups. Below is a detailed comparison:

Core Heterocyclic Scaffolds

  • Triazolopyridazine vs. Pyrazolopyrimidine: The patent in describes compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, which shares the benzenesulfonamide group but replaces the triazolopyridazine core with a pyrazolo[3,4-d]pyrimidine system. Pyrazolopyrimidines are known for kinase inhibition (e.g., JAK/STAT pathways), whereas triazolopyridazines are less explored but show promise in antimicrobial and anticancer research due to their planar structure and hydrogen-bonding capacity .
  • Triazolopyridazine vs. Imidazoquinoline (IQ): highlights carcinogenic heterocyclic amines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ). While IQ is a naturally occurring mutagen with a fused imidazole-quinoline system, the target compound is synthetic and lacks the aromatic amine groups responsible for IQ’s DNA adduct formation. This distinction underscores the divergent toxicological profiles of natural heterocyclic amines versus designed sulfonamide derivatives .

Substituent Analysis

Compound Core Structure Key Substituents Reported Bioactivity
Target Compound Triazolopyridazine 3-Nitrobenzylsulfanyl, benzenesulfonamide Limited data; hypothesized kinase inhibition
Example 53 () Pyrazolopyrimidine 5-Fluoro-chromen-4-one, 2-fluoro-N-isopropyl Kinase inhibition (e.g., mTOR, PI3K)
IQ () Imidazoquinoline 2-Amino-3-methyl group Carcinogenic (IARC Group 2A)

Physicochemical Properties

  • However, analogs like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide exhibit an MP of 175–178°C, suggesting that bulky aromatic substituents increase thermal stability .
  • Mass Spectrometry : The target compound’s molecular weight can be estimated at ~500–600 Da based on its structure, comparable to the patent compound in (mass: 589.1 [M+1]⁺) .

Research Findings and Limitations

  • The nitro group may act as a hydrogen-bond acceptor, enhancing target binding.
  • Toxicity: Unlike IQ and other heterocyclic amines (), the target compound lacks aromatic amines linked to mutagenicity, reducing carcinogenic risk .
  • Synthetic Challenges : The triazolopyridazine core requires multi-step synthesis, as seen in ’s protocols involving palladium-catalyzed cross-coupling and sulfonamide formation .

Biological Activity

N-[2-(6-{[(3-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazolopyridazine derivatives, characterized by a unique structure that combines a triazole ring with a pyridazine moiety and a sulfonamide group. Its IUPAC name is:

N-[2-[6-[(3-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide .

PropertyValue
Molecular FormulaC20H18N6O4S2
CAS Number872997-11-0
SynonymsTriazolopyridazine derivative

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the sulfonamide moiety enables it to inhibit specific enzymes, while the triazole and pyridazine rings contribute to its binding affinity to various receptors. Research indicates that compounds containing similar structures have shown potential in:

  • Anticancer Activity : Compounds with triazole rings have been documented to exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that derivatives of triazoles demonstrate activity against MCF-7 breast cancer cells, with some exhibiting lower EC50 values compared to standard chemotherapeutics .
  • Antimicrobial Effects : The sulfonamide group is known for its antibacterial properties. Research has shown that related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

1. Anticancer Activity

A study investigating the cytotoxic effects of triazole derivatives found that certain compounds exhibited potent activity against human malignant cell lines. For example:

  • Compound A showed an EC50 value of 182 nM against resistant cancer cell lines.
  • Compound B , a derivative similar to this compound, demonstrated enhanced activity against MCF-7 cells compared to traditional chemotherapeutics .

2. Antimicrobial Effects

Research has highlighted the antibacterial properties of sulfanyltriazoles. In comparative studies:

  • A derivative of this compound was tested against common pathogens and showed significant inhibition comparable to standard antibiotics like chloramphenicol .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescription
AnticancerPotent cytotoxicity against various cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionPotential inhibition of specific enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(6-{[(3-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(6-{[(3-NITROPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.